N-(2,5-dimethoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Description
This compound features a pyrimido[5,4-b]indole core substituted with a 3-ethyl group, 8-methoxy, and 5-methyl moieties. The acetamide side chain is linked via a sulfanyl group to the heterocyclic core and bears a 2,5-dimethoxyphenyl substituent.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c1-6-28-23(30)22-21(16-11-14(31-3)7-9-18(16)27(22)2)26-24(28)34-13-20(29)25-17-12-15(32-4)8-10-19(17)33-5/h7-12H,6,13H2,1-5H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNIKDISKVTWEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities that warrant detailed exploration. This article reviews the existing literature on its biological activity, including synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C24H26N4O5S
- Molecular Weight : 482.56 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C24H26N4O5S |
| Molecular Weight | 482.56 g/mol |
| Purity | ≥95% |
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-(2,5-dimethoxyphenyl)-2-(sulfanyl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of thiazole and pyrimidine have shown promising antibacterial and antifungal activities against resistant strains of Staphylococcus aureus and Candida species. The structure of these compounds plays a crucial role in their effectiveness against various pathogens .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the potential of this compound in cancer therapy. A study focusing on thiazole derivatives revealed that certain modifications led to enhanced cytotoxic effects against breast cancer cell lines (MDA-MB-231) with IC50 values significantly lower than standard chemotherapeutics like doxorubicin. The structure-activity relationship (SAR) highlighted the importance of specific functional groups in enhancing biological activity .
The proposed mechanisms by which these compounds exert their biological effects include:
- Inhibition of DNA Synthesis : Many pyrimidine derivatives interfere with nucleic acid synthesis, thereby inhibiting cell proliferation.
- Induction of Apoptosis : Certain compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that can protect cells from oxidative stress.
Case Study 1: Antibacterial Efficacy
A study conducted on a series of thiazole derivatives demonstrated their efficacy against drug-resistant strains of S. aureus. The most effective compound exhibited an MIC (Minimum Inhibitory Concentration) value significantly lower than that of conventional antibiotics .
Case Study 2: Anticancer Properties
In another investigation, a derivative similar to N-(2,5-dimethoxyphenyl)-2-(sulfanyl)acetamide was tested against several cancer cell lines. The results indicated that the compound not only inhibited cell growth but also induced apoptosis through activation of caspase pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimido[5,4-b]indole Derivatives
Compound A : N-(2,3-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide ()
- Key Differences: Substituents: 2,3-dimethylphenyl (vs. 2,5-dimethoxyphenyl) and 4-ethoxyphenyl on the pyrimidoindole core (vs. 3-ethyl, 8-methoxy, 5-methyl). Bioactivity: No explicit data, but the 4-ethoxyphenyl group may enhance lipophilicity compared to the methoxy groups in the target compound .
- Synthesis : Similar sulfanyl-acetamide linkage; however, substituent variations likely require distinct synthetic pathways.
Compound B : 8-Methoxy-2,2,5-trimethyl-1,4-dihydro-2H-3,7-dioxa-6,9,11-triaza-benzo[c]fluorene ()
- Key Differences: Core Structure: Incorporates a fused triaza-benzo[c]fluorene system (vs. pyrimidoindole).
Sulfanyl-Acetamide Derivatives with Heterocyclic Cores
Compound C : N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g, )
- Key Differences: Core Structure: 1,3,4-oxadiazole linked to indole (vs. pyrimidoindole). The indole-oxadiazole system may offer different binding modes compared to pyrimidoindole .
- Synthesis : Automated HPLC purification used (similar to ), with yields dependent on substituent reactivity .
Compound D : N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide ()
Data Table: Structural and Functional Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
